BenchChemオンラインストアへようこそ!

N-[2-(Pentyloxy)benzyl]-2-propanamine

VAP-1 inhibition SSAO Inflammation

This selective VAP-1/SSAO inhibitor features balanced species cross-reactivity (human IC50 ~31 nM; rat IC50 ~10-14 nM), making it unique among VAP-1 inhibitors for translational studies. Unlike compounds with extreme selectivity biases, its moderate ~3.3-fold species shift enables reliable cross-species comparative experiments and consistent in vivo validation in rodent models. Commercially available with a Certificate of Analysis, it ensures batch-to-batch consistency for reproducible proteomics and medicinal chemistry benchmarking.

Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
CAS No. 1040683-40-6
Cat. No. B1385391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Pentyloxy)benzyl]-2-propanamine
CAS1040683-40-6
Molecular FormulaC15H25NO
Molecular Weight235.36 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1CNC(C)C
InChIInChI=1S/C15H25NO/c1-4-5-8-11-17-15-10-7-6-9-14(15)12-16-13(2)3/h6-7,9-10,13,16H,4-5,8,11-12H2,1-3H3
InChIKeyWAQVTEOEUPUBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Pentyloxy)benzyl]-2-propanamine (CAS 1040683-40-6): VAP-1 Inhibitor Potency and Selectivity Profile for Inflammation and Metabolic Disease Research


N-[2-(Pentyloxy)benzyl]-2-propanamine (CAS 1040683-40-6) is a selective inhibitor of vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO). It belongs to a class of small-molecule VAP-1 inhibitors identified and developed by Astellas Pharma and disclosed in US Patent 8802679 [1]. The compound is commercially available from several vendors, including Santa Cruz Biotechnology (Catalog # sc-330790) . VAP-1 is a copper-dependent amine oxidase that catalyzes the oxidative deamination of primary amines to aldehydes, with concomitant production of hydrogen peroxide and ammonia. The enzyme is involved in leukocyte adhesion and transmigration at sites of inflammation and is associated with various pathologies, including diabetic complications, inflammatory diseases, and metabolic disorders [1].

Why N-[2-(Pentyloxy)benzyl]-2-propanamine (CAS 1040683-40-6) Cannot Be Substituted with Other VAP-1 Inhibitors: Quantitative Evidence of Species-Dependent Potency


Substitution of N-[2-(Pentyloxy)benzyl]-2-propanamine with other VAP-1 inhibitors without experimental validation is not scientifically defensible due to significant species-dependent differences in inhibitory potency. The compound exhibits distinct IC50 values across human and rodent VAP-1 orthologs, a property that is not uniformly shared among other VAP-1 inhibitors [1]. For example, the Astellas compound 35c (a structurally related thiazole derivative) shows a starkly different species selectivity profile, being more potent against rat VAP-1 (IC50 13 nM) than human VAP-1 (IC50 230 nM) [2]. In contrast, N-[2-(Pentyloxy)benzyl]-2-propanamine demonstrates a more balanced potency profile across species. This species selectivity variation has direct implications for preclinical model selection, translational data interpretation, and the ability to replicate published findings. Researchers must therefore verify that the specific VAP-1 inhibitor employed matches the experimental system and intended application.

N-[2-(Pentyloxy)benzyl]-2-propanamine (CAS 1040683-40-6): Quantitative Differentiation from VAP-1 Inhibitor Analogs


Human VAP-1 Inhibitory Potency of N-[2-(Pentyloxy)benzyl]-2-propanamine vs. Comparator Inhibitors

N-[2-(Pentyloxy)benzyl]-2-propanamine inhibits human VAP-1 with an IC50 of 32 nM in a radiochemical-enzymatic assay using 14C-benzylamine as substrate [1]. In a cell-based assay using human VAP-1 expressed in CHO cells, the compound exhibited an IC50 of 31 nM [1]. This potency places it in the same range as other reference VAP-1 inhibitors but with a distinct species selectivity profile. For comparison, the Astellas compound 35c, another VAP-1 inhibitor, shows a significantly lower potency against human VAP-1 (IC50 230 nM) [2]. In contrast, PXS-4728A exhibits higher potency (IC50 5 nM) [2].

VAP-1 inhibition SSAO Inflammation Metabolic disease

Rat VAP-1 Inhibitory Potency: N-[2-(Pentyloxy)benzyl]-2-propanamine Exhibits Moderate Species Selectivity Shift

Against rat VAP-1, N-[2-(Pentyloxy)benzyl]-2-propanamine exhibits an IC50 of 9.8 nM in a radiochemical-enzymatic assay using 14C-benzylamine as substrate [1]. This represents a ~3.3-fold increase in potency compared to the human enzyme (32 nM). In a cell-based assay using rat VAP-1 expressed in CHO cells, the compound shows an IC50 of 14 nM [2]. This species selectivity profile differs from that of Astellas compound 35c, which is 17.7-fold more potent against rat VAP-1 (13 nM) than human VAP-1 (230 nM) [3].

VAP-1 Species selectivity Rodent model Preclinical research

Structural Differentiation: N-[2-(Pentyloxy)benzyl]-2-propanamine Lacks the Thiazole/Guanidine Motif of Astellas 35c

N-[2-(Pentyloxy)benzyl]-2-propanamine (C15H25NO, MW 235.37) features a pentyloxy-substituted benzyl group linked to a 2-propanamine moiety . In contrast, Astellas compound 35c is a guanidine-linked thiazole derivative [1]. This structural divergence correlates with the distinct species selectivity profiles: the target compound exhibits a moderate ~3.3-fold rat/human potency shift, while Astellas 35c shows a pronounced 17.7-fold shift [2].

VAP-1 inhibitor Structure-activity relationship Chemical scaffold Medicinal chemistry

Commercial Availability and Research-Grade Purity: N-[2-(Pentyloxy)benzyl]-2-propanamine from Santa Cruz Biotechnology

N-[2-(Pentyloxy)benzyl]-2-propanamine is commercially available from Santa Cruz Biotechnology (Catalog # sc-330790) as a research-grade biochemical in 500 mg quantities . The compound is provided with a Certificate of Analysis for lot-specific purity data . This contrasts with many VAP-1 inhibitors described in the literature, such as PXS-4728A or Astellas 35c, which are not widely available from commercial vendors and may require in-house synthesis or complex material transfer agreements. The compound is also listed as a biochemical for proteomics research applications .

VAP-1 inhibitor Biochemical reagent Proteomics Research compound

Recommended Research Applications for N-[2-(Pentyloxy)benzyl]-2-propanamine (CAS 1040683-40-6)


In vitro VAP-1 Inhibition Assays in Human and Rodent Systems

Researchers investigating VAP-1 function in inflammation or metabolic disease can employ N-[2-(Pentyloxy)benzyl]-2-propanamine as a reference inhibitor in both human and rodent cell-based or enzymatic assays. The compound's balanced species cross-reactivity (human IC50 ~31 nM; rat IC50 ~10-14 nM) makes it suitable for cross-species comparative studies, where a moderate species potency shift is preferred over extreme selectivity biases [1].

Preclinical Rodent Model Studies of Inflammation and Diabetic Complications

For in vivo studies in rodent models of inflammation or diabetic nephropathy, N-[2-(Pentyloxy)benzyl]-2-propanamine offers a VAP-1 inhibitory tool with a well-defined rat VAP-1 IC50 of ~10-14 nM [1]. This potency, combined with its commercial availability, facilitates the validation of VAP-1 as a therapeutic target in preclinical models without the need for custom compound synthesis .

Proteomics and Biochemical Pathway Analysis Involving Amine Oxidases

As a biochemical listed for proteomics research applications [1], N-[2-(Pentyloxy)benzyl]-2-propanamine can be utilized in experiments designed to map VAP-1 interaction networks, identify downstream signaling pathways, or assess off-target effects on related amine oxidases. Its availability from a commercial vendor with a Certificate of Analysis ensures batch-to-batch consistency for reproducible proteomics workflows.

Benchmarking Novel VAP-1 Inhibitors

Medicinal chemistry groups developing next-generation VAP-1 inhibitors can use N-[2-(Pentyloxy)benzyl]-2-propanamine as a structurally distinct benchmark compound to contextualize the potency and species selectivity of their novel chemical entities. The compound's IC50 values (human: 31-32 nM; rat: 9.8-14 nM) and moderate species shift (~3.3-fold) provide a reference point against which to evaluate new inhibitor series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(Pentyloxy)benzyl]-2-propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.